molecular formula C17H20FN5O B2522826 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396864-58-6

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2522826
CAS RN: 1396864-58-6
M. Wt: 329.379
InChI Key: WFZOBWMUEBUFKB-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a urea derivative that is likely to possess biological activity due to the presence of a fluorobenzyl group and a piperidinylpyrimidinyl moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share some structural features, such as a fluorobenzyl group and a piperidinyl substituent, which are common in medicinal chemistry for their potential antimicrobial and antioxidant properties, as well as their role as intermediates in the synthesis of kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves a four-step telescoped process starting from 2,4-dichloro-5-fluoropyrimidine, which is an economical alternative to other methods . Although the exact synthesis of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is not detailed, it can be inferred that a similar approach could be employed, involving the initial formation of the pyrimidinylpiperidine moiety followed by the introduction of the fluorobenzyl group and subsequent urea formation.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is typically confirmed using spectral data such as IR, 1H NMR, 13C NMR, and mass spectra . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of the fluorine atom can be particularly influential in the molecular conformation due to its electronegativity and ability to engage in hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives like the compound is influenced by the presence of the urea moiety, which can participate in various chemical reactions. The fluorobenzyl and piperidinylpyrimidinyl groups can also affect the compound's reactivity, potentially leading to interactions with biological targets or involvement in further chemical transformations. The papers provided do not detail specific reactions for the exact compound but do suggest that similar structures have been evaluated for their antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of a fluorobenzyl group can increase lipophilicity, which may affect the compound's solubility and permeability across biological membranes. The piperidinyl group can introduce basicity to the molecule, potentially affecting its pKa and solubility in aqueous solutions. The exact properties of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea would need to be determined experimentally, but it can be anticipated that they would be similar to those of structurally related compounds .

Scientific Research Applications

Antagonistic Properties and Therapeutic Potential

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has been explored in various scientific research contexts, demonstrating its versatility and potential in therapeutic applications. While the compound's direct studies are scarce, research on similar fluorobenzyl and piperidinyl-pyrimidin derivatives provides insight into its possible applications and mechanisms of action.

Urotensin-II Receptor Antagonism

The synthesis and structure-activity relationship (SAR) of thieno[3,2-b]pyridinyl urea derivatives, including compounds with p-fluorobenzyl substitutions, highlight their potential as potent urotensin-II receptor antagonists. Such antagonists are of interest for their therapeutic potential in cardiovascular diseases, suggesting a pathway for 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea to impact similar therapeutic areas through receptor modulation (Chae Jo Lim et al., 2014).

NMDA Receptor Antagonism

The preclinical pharmacology of CERC-301, which shares structural similarities with the subject compound, emphasizes the role of GluN2B-selective NMDA receptor antagonism in treating major depressive disorder. This suggests the potential for 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea to serve in neuropsychiatric disorders treatment by modulating NMDA receptors (R. Garner et al., 2015).

Anticancer Activities

The synthesis of new fluorinated coumarin–pyrimidine hybrids, which include structural motifs similar to 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, has demonstrated potent anticancer activities. This indicates the potential for the compound to be explored as an anticancer agent, particularly in targeting specific cancer cell lines through DNA cleavage mechanisms (K. M. Hosamani et al., 2015).

Antituberculosis Activity

Design and synthesis of benzocoumarin-pyrimidine hybrids have shown significant antitubercular activity, suggesting that compounds with similar structural frameworks, like 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, could be effective against tuberculosis. The activity is attributed to the compounds' ability to interact with bacterial DNA, leading to a potential new class of antitubercular agents (D. Reddy et al., 2015).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZOBWMUEBUFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

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